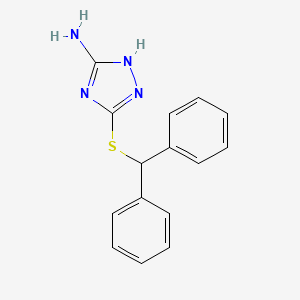

3-(diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine

Description

3-(Diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine is a triazole derivative characterized by a diphenylmethylthio substituent at position 3 and an amine group at position 3. Its structure combines aromatic hydrophobicity (via the diphenylmethyl group) with nucleophilic reactivity (via the thioether and amine functionalities). Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and actoprotective properties .

Properties

Molecular Formula |

C15H14N4S |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-benzhydrylsulfanyl-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C15H14N4S/c16-14-17-15(19-18-14)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19) |

InChI Key |

GJPYPJDXPJDGRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NNC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine typically involves the reaction of 1,2,4-triazole derivatives with diphenylmethylthiol. One common method includes the nucleophilic substitution reaction where the triazole ring is functionalized with a diphenylmethylthio group under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the diphenylmethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield different reduced triazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 3-(diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Halogenated aryl groups (e.g., 2,4-dichlorophenyl in ) further elevate hydrophobicity and may improve antifungal potency by interacting with lipid-rich fungal membranes .

Biological Activity Trends :

- Actoprotective Effects : Smaller substituents (e.g., methylthio in ) correlate with higher solubility and actoprotective efficacy, whereas bulky groups (e.g., benzylidene derivatives in ) reduce activity .

- Antifungal Activity : Thiadiazole-containing derivatives () exhibit broad-spectrum fungicidal activity, likely due to thioether-mediated disruption of fungal enzyme systems.

Synthetic Accessibility :

- Derivatives with simpler substituents (e.g., methylthio) are synthesized in fewer steps with higher yields (85% in ), while halogenated or heterocyclic analogues require multi-step protocols .

Physicochemical and Functional Insights

- Solubility : The diphenylmethylthio group reduces aqueous solubility compared to methylthio or carboxylate derivatives (), necessitating formulation optimization for drug delivery.

- Thermodynamic Stability : Triazole-thione derivatives (e.g., ) exhibit higher thermal stability due to sulfur’s electron-withdrawing effects, whereas thioether-linked compounds may undergo oxidative degradation .

Biological Activity

3-(Diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a triazole ring substituted with a diphenylmethylthio group. This structural feature is significant as it influences the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 272.32 g/mol |

| CAS Number | 65380-04-3 |

Anticancer Properties

Research indicates that compounds within the triazole family exhibit promising anticancer activity. A notable study highlighted the cytotoxic effects of various triazole derivatives against cancer cell lines, including melanoma and triple-negative breast cancer cells. The synthesized derivatives showed varying degrees of selectivity and potency:

- Cytotoxicity Assays : The MTT assay revealed that certain derivatives were significantly more effective against melanoma cells compared to other cancer types, suggesting a targeted action mechanism .

Table 2: Cytotoxicity Data

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | IGR39 (Melanoma) | 9.7 ± 1.6 |

| MDA-MB-231 (Breast) | 22.3 ± 2.5 | |

| Panc-1 (Pancreatic) | 26.2 ± 1.0 |

The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of specific pathways associated with cell proliferation and survival. For example, compounds have been shown to inhibit key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, triazoles are known for their antimicrobial effects. Studies have demonstrated that certain derivatives exhibit significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Other Biological Activities

The biological profile of this compound extends beyond anticancer and antimicrobial activities:

- Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis.

- Hypoglycemic Effects : Certain studies suggest potential applications in managing diabetes through blood glucose regulation.

Case Study 1: Anticancer Efficacy in Tumor Spheroids

A study investigated the efficacy of triazole derivatives in three-dimensional tumor spheroid models, which better mimic in vivo conditions compared to traditional two-dimensional cultures. The results indicated that specific compounds could significantly reduce tumor size and viability in these models .

Case Study 2: Selectivity Towards Cancer Cells

Another research effort focused on the selectivity of triazole derivatives towards cancer cells versus normal cells. It was found that some compounds exhibited lower toxicity towards non-cancerous fibroblasts while maintaining high cytotoxicity against cancer cell lines, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.